Pancreatic β-Cell Insulin Secretagogue Selectivity: Only AGPA Mimics Arginine Among Guanidino Analogs
In perifused rat pancreatic islets, 2-amino-3-guanidinopropionic acid was the only compound among several structurally related guanidino derivatives that fully mimicked the effect of L-arginine on both 86Rb+ efflux (a measure of K+ channel depolarization) and insulin release. Critically, 3-guanidinopropionic acid (β-GPA), guanidinoacetic acid, citrulline, and guanidine itself were all completely inactive [1]. This demonstrates that the combination of the α-amino group with a β-guanidino substituent at a specific side-chain length is a stringent structural requirement for B-cell recognition, a feature absent in the simpler guanidinoalkanoic acids.
| Evidence Dimension | Ability to stimulate 86Rb+ efflux and insulin release from rat pancreatic islets |
|---|---|
| Target Compound Data | Active – mimicked L-arginine effect on both 86Rb+ efflux and insulin release |
| Comparator Or Baseline | L-Arginine (active); 3-guanidinopropionic acid (inactive); guanidinoacetic acid (inactive); citrulline (inactive); guanidine (inactive); norvaline (inactive for insulin release); valine (inactive for insulin release) |
| Quantified Difference | Binary (active vs. inactive) – AGPA uniquely active among non-arginine guanidino analogs |
| Conditions | Perifused rat islets; 86Rb+ efflux and insulin release monitored simultaneously; presence and absence of 7 mM glucose, extracellular Ca2+, and Na+ tested |
Why This Matters
For researchers studying insulin secretion mechanisms, this compound provides a unique arginine-mimetic probe that decouples the guanidino side-chain length from the α-amino acid backbone, enabling structure-activity studies that β-GPA or guanidinoacetic acid cannot support.
- [1] Charles, S., Tamagawa, T. & Henquin, J.C. (1982) A single mechanism for the stimulation of insulin release and 86Rb+ efflux from rat islets by cationic amino acids. Biochemical Journal, 208(2), 301–308. doi:10.1042/bj2080301. PMID: 6818952. View Source
